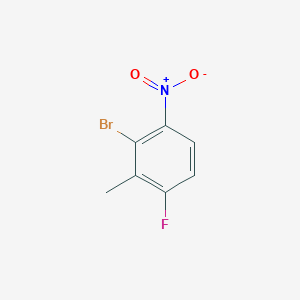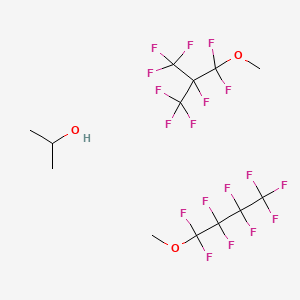![molecular formula C14H8ClF3O2 B6364306 6-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261493-14-4](/img/structure/B6364306.png)
6-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid: is an organic compound that belongs to the class of biphenyl carboxylic acids This compound is characterized by the presence of a chloro group at the 6th position, a trifluoromethyl group at the 4’ position, and a carboxylic acid group at the 3rd position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid typically involves a multi-step process. One common method includes the following steps:
Suzuki Coupling Reaction: This step involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide.
Chlorination: The resulting biphenyl compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods: In an industrial setting, the production of 6-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form corresponding carboxylate salts or esters.
Reduction: Reduction reactions can target the chloro or trifluoromethyl groups, leading to the formation of dechlorinated or defluorinated derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Carboxylate salts, esters.
Reduction: Dechlorinated or defluorinated biphenyl derivatives.
Substitution: Biphenyl derivatives with new functional groups replacing the chloro or trifluoromethyl groups.
Scientific Research Applications
Chemistry: 6-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid is used as a building block in organic synthesis. Its unique functional groups make it a valuable intermediate for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the agrochemical industry, the compound is investigated for its potential use as a herbicide or pesticide. Its chemical stability and reactivity make it suitable for various formulations.
Mechanism of Action
The mechanism of action of 6-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its molecular targets, while the carboxylic acid group can facilitate interactions with active sites of enzymes.
Comparison with Similar Compounds
4’-Trifluoromethyl-[1,1’-biphenyl]-3-carboxylic acid: Lacks the chloro group, which may affect its reactivity and biological activity.
6-Chloro-[1,1’-biphenyl]-3-carboxylic acid: Lacks the trifluoromethyl group, which may reduce its metabolic stability.
4’-Chloro-[1,1’-biphenyl]-3-carboxylic acid: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.
Uniqueness: The presence of both the chloro and trifluoromethyl groups in 6-Chloro-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid imparts unique chemical properties, such as enhanced reactivity and stability. These functional groups also contribute to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
4-chloro-3-[4-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-12-6-3-9(13(19)20)7-11(12)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUHFAFSLRZXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680894 |
Source


|
| Record name | 6-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261493-14-4 |
Source


|
| Record name | 6-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
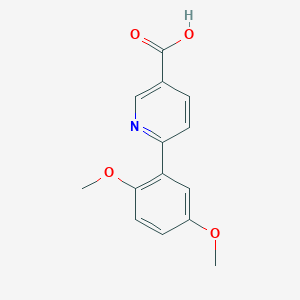
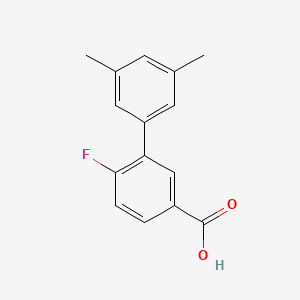
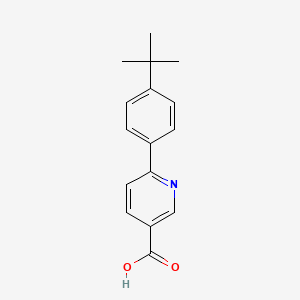

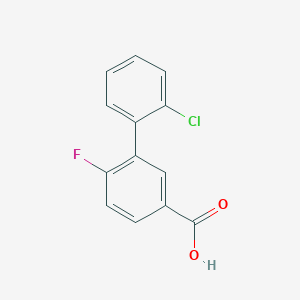
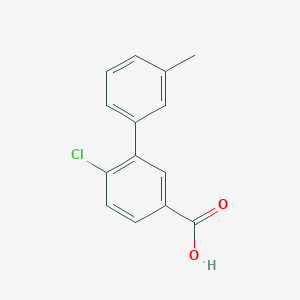
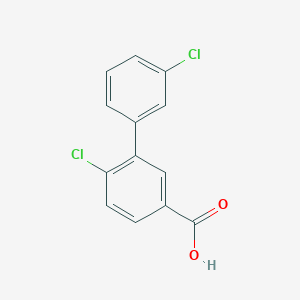

![6-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6364317.png)
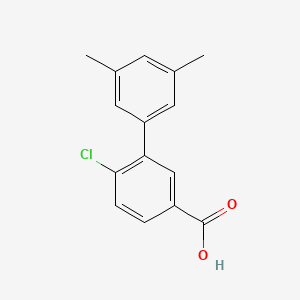
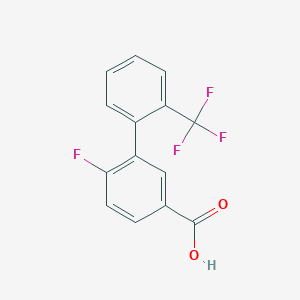
![6-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B6364338.png)
